

# Application of Terephthalic Acid in the Synthesis of Polyethylene Terephthalate (PET)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Terephthalic Acid

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## Abstract

Polyethylene terephthalate (PET) is a widely utilized thermoplastic polymer with significant applications in the packaging, textile, and automotive industries. Its synthesis is primarily achieved through the polycondensation of **terephthalic acid** (TPA) and ethylene glycol (EG). This document provides detailed application notes and experimental protocols for the synthesis of PET from **terephthalic acid**, intended for researchers, scientists, and drug development professionals. The protocols cover both laboratory and industrial scale methodologies, emphasizing the direct esterification route. Key process parameters, including reactant molar ratios, catalyst concentrations, temperature, and pressure, are outlined. Furthermore, this document summarizes the quantitative data on the influence of these parameters on the final properties of the synthesized PET, such as intrinsic viscosity, molecular weight, and thermal characteristics. Standard characterization techniques for the synthesized polymer are also discussed.

## Introduction

Polyethylene terephthalate is a polyester formed from the polymerization of ethylene glycol and **terephthalic acid**.<sup>[1]</sup> The direct esterification of purified **terephthalic acid** (PTA) with ethylene glycol is the most common industrial method for producing PET due to its cost-effectiveness and the high purity of the resulting polymer.<sup>[2][3]</sup> The synthesis is a two-step process: an initial esterification reaction to form bis(2-hydroxyethyl) terephthalate (BHET) and oligomers, followed

by a polycondensation reaction under high vacuum and elevated temperatures to increase the polymer chain length.[2][4] Catalysts, most commonly antimony compounds, are crucial for achieving a high molecular weight polymer in a reasonable timeframe.[5] The properties of the final PET product are highly dependent on the reaction conditions, making precise control of the synthesis process essential.[6]

## Data Presentation

The following tables summarize the key quantitative data for the synthesis of PET from **terephthalic acid** and ethylene glycol.

Table 1: Typical Reaction Conditions for PET Synthesis via Direct Esterification

Parameter	Esterification	Polycondensation	Source(s)
Reactant Molar Ratio (EG:TPA)	1.2:1 - 2.4:1	-	[3]
Temperature	240 - 270 °C	260 - 300 °C	[2][3][6]
Pressure	300 - 500 kPa (Atmospheric to moderate pressure)	High Vacuum (< 100 Pa)	[3][6]
Catalyst	Self-catalyzed or with polycondensation catalyst	Antimony Trioxide (Sb <sub>2</sub> O <sub>3</sub> ), Titanium compounds, Zinc compounds	[2][7]
Catalyst Concentration (Antimony Trioxide)	-	0.01 - 0.1 wt% (based on TPA)	[7]
Reaction Time	2 - 3 hours	2.5 - 10 hours	[6]

Table 2: Influence of Process Parameters on PET Properties

Parameter Varied	Effect on PET Properties	Source(s)
Increased Catalyst Concentration ( $\text{Sb}_2\text{O}_3$ up to 150 ppm)	Increases the rate of polycondensation, leading to higher intrinsic viscosity and molecular weight.	[5][8]
Increased Polycondensation Time	Increases intrinsic viscosity and molecular weight.	[5]
Increased Polycondensation Temperature	Increases reaction rate but can also lead to thermal degradation and discoloration.	[6]
Higher Vacuum during Polycondensation	More efficient removal of ethylene glycol byproduct, driving the equilibrium towards higher molecular weight polymer.	[2]

Table 3: Typical Properties of Synthesized PET

Property	Value	Source(s)
Intrinsic Viscosity (IV)	0.55 - 0.85 dL/g	[8]
Number-Average Molecular Weight ( $M_n$ )	20,000 - 30,000 g/mol (can be higher with solid-state polymerization)	[8][9]
Melting Temperature ( $T_m$ )	> 250 °C	[10]
Glass Transition Temperature ( $T_g$ )	~ 67 - 81 °C	[11]
Tensile Strength	50.7 - 66.8 MPa	[11][12]
Crystallization Temperature ( $T_c$ )	185.1 - 207.5 °C	[11][12]

# Experimental Protocols

## Laboratory Scale Synthesis of PET via Direct Esterification

This protocol describes a typical laboratory-scale synthesis of PET from **terephthalic acid** and ethylene glycol.

Materials:

- Purified **Terephthalic Acid** (PTA)
- Ethylene Glycol (EG)
- Antimony Trioxide ( $\text{Sb}_2\text{O}_3$ )
- Nitrogen gas (high purity)
- Methanol
- Dichloromethane

Equipment:

- Three-neck round-bottom flask (250 mL)
- Mechanical stirrer
- Heating mantle with a temperature controller
- Distillation condenser
- Receiving flask
- Vacuum pump
- Nitrogen inlet

Procedure:

- Esterification:
  - Charge the three-neck flask with purified **terephthalic acid** and ethylene glycol in a molar ratio of 1:1.2.
  - Add antimony trioxide catalyst (0.05 wt% based on the weight of TPA).
  - Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a receiving flask.
  - Begin stirring and purge the system with nitrogen gas.
  - Heat the reaction mixture to 240 °C under a slow stream of nitrogen.
  - Water will be produced as a byproduct and collected in the receiving flask.
  - Maintain these conditions for approximately 2-3 hours, or until the theoretical amount of water has been collected.[6]
- Polycondensation:
  - Increase the temperature of the reaction mixture to 260-270 °C.
  - Gradually apply a vacuum to the system, reducing the pressure to below 100 Pa.
  - Excess ethylene glycol will distill off.
  - Continue the reaction under high vacuum for 2.5-3.5 hours.[6] The viscosity of the molten polymer will noticeably increase.
  - To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.
  - Allow the polymer to cool to room temperature. The resulting PET will be a solid, semi-crystalline material.
- Purification and Characterization:

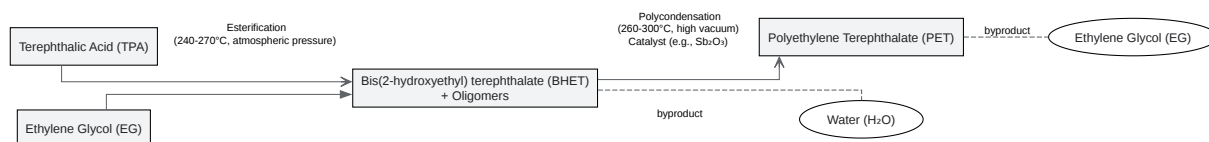
- The synthesized PET can be purified by dissolving it in a suitable solvent like a phenol/tetrachloroethane mixture and precipitating it in a non-solvent like methanol.
- The purified polymer should be dried in a vacuum oven.
- Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and thermal properties.

## Industrial Scale Synthesis of PET

The industrial production of PET is a continuous process involving several reactors in series.

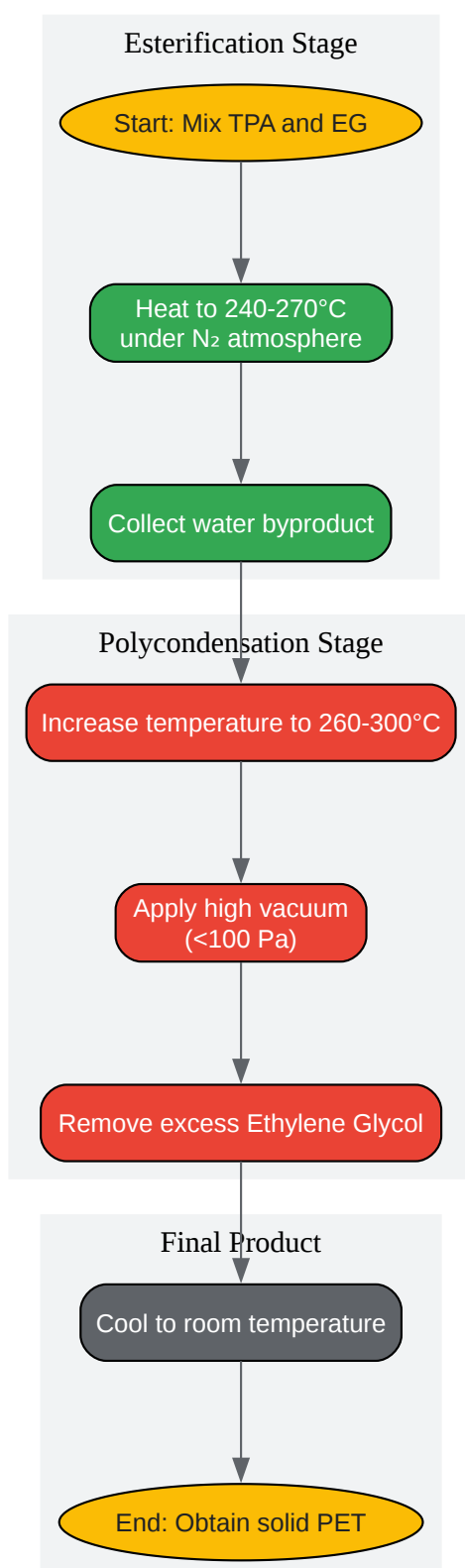
- **Slurry Preparation:** Purified **terephthalic acid** and ethylene glycol are mixed to form a paste or slurry.[13]
- **Esterification:** The slurry is fed into one or more esterification reactors where it is heated to approximately 240-270°C at atmospheric or slightly elevated pressure.[2] This stage results in the formation of BHET oligomers with the removal of water.
- **Pre-polycondensation:** The oligomer mixture is then transferred to a pre-polycondensation reactor where the temperature is increased and the pressure is reduced to initiate the polymerization and remove more ethylene glycol.
- **Polycondensation:** The final stage occurs in a high-vacuum, finisher reactor at temperatures up to 280°C.[2] The high vacuum is essential for removing the ethylene glycol byproduct and driving the polymerization to achieve the desired high molecular weight.
- **Pelletizing:** The molten PET is extruded, cooled, and cut into pellets for storage and transportation.

## Visualizations



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Caption: Chemical reaction pathway for the synthesis of PET.



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Caption: Experimental workflow for laboratory PET synthesis.



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